Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a cyano group, an oxo group, and a tert-butyl ester. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl cyanoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and oxo groups.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids or nitriles.
Reduction: Products include primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and oxo groups. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
- Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate
- Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate
Comparison: Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The oxo group also contributes to its unique properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-12(2,3)18-11(17)15-8-9(7-14)10(16)13(15)5-4-6-13/h9H,4-6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLVWZVGVXNVBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C12CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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